C16-Ceramide

Catalog No.
S599972
CAS No.
24696-26-2
M.F
C34H67NO3
M. Wt
537.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C16-Ceramide

CAS Number

24696-26-2

Product Name

C16-Ceramide

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1

InChI Key

YDNKGFDKKRUKPY-TURZORIXSA-N

SMILES

Array

solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O

The exact mass of the compound N-Palmitoylsphingosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Supplementary Records. It belongs to the ontological category of N-acylsphingosine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]. However, this does not mean our product can be used or applied in the same or a similar way.

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a highly abundant, endogenous long-chain sphingolipid generated primarily by Ceramide Synthase 5 and 6 (CerS5/6). As a central bioactive lipid, it plays a critical role in membrane domain formation, cellular stress responses, and the induction of intrinsic apoptosis [1]. In industrial and academic procurement, C16-Ceramide is primarily sourced as a quantitative analytical standard for lipidomics, a structural component for liposomal and biomimetic membrane formulations, and a specific pro-apoptotic modulator in cell culture assays[2]. Its high hydrophobicity and high phase transition temperature dictate specialized handling and formulation protocols compared to synthetic short-chain analogs.

Substituting C16-Ceramide with short-chain analogs (e.g., C2- or C6-ceramide) or very-long-chain physiological ceramides (e.g., C24-ceramide) fundamentally compromises assay validity and membrane biophysics. While C2 and C6 ceramides are water-soluble and readily cell-permeable, they trigger artificial signaling cascades (such as atypical NF-κB activation) that do not reflect endogenous long-chain ceramide biology [1]. Conversely, substituting with C24-ceramide reverses the biological outcome; whereas C16-ceramide forms stable mitochondrial channels to drive cytochrome c release and apoptosis, C24-ceramide exerts an anti-apoptotic effect and actively destabilizes C16-mediated channel formation [2]. Furthermore, in lipidomics, precise chain-length matching is mandatory due to distinct ionization efficiencies and chromatographic retention times[3].

Chain-Length Specificity in Mitochondrial Channel Formation and Apoptosis

C16-ceramide is uniquely pro-apoptotic compared to very-long-chain ceramides. In isolated mitochondrial assays, C16-ceramide self-assembles into dynamic water-filled channels that allow the egress of pro-apoptotic inter-membrane space proteins like cytochrome c. In direct contrast, the addition of C24-ceramide fails to permeabilize mitochondria and actually interferes with C16-mediated channel formation, destabilizing the pore [1].

Evidence DimensionMitochondrial membrane permeabilization / Apoptotic channel formation
Target Compound DataC16-Ceramide (Forms stable channels, drives rapid cytochrome c release)
Comparator Or BaselineC24-Ceramide (Fails to form channels; inhibits C16-induced permeabilization)
Quantified DifferenceOpposing biological functions (Pro-apoptotic vs. Anti-apoptotic/Inhibitory)
ConditionsIsolated mitochondria ex vivo

Buyers modeling intrinsic apoptosis or ceramide channel formation must specifically procure C16-ceramide, as C24 substitution will actively inhibit the targeted apoptotic response.

Thermal Behavior and Gel-Phase Domain Formation in Phospholipid Bilayers

The acyl chain length of ceramides drastically alters their biophysical behavior in model membranes. Pure hydrated C16-ceramide exhibits a highly cooperative endothermic order-disorder transition at ~90-93°C. When incorporated into phospholipid bilayers (e.g., DEPE), C16-ceramide forms high-melting, ceramide-rich gel domains and strongly depresses the lamellar-to-inverted hexagonal (Lα-HII) transition temperature (ΔTh of ~-1.0°C/mol%). In contrast, short-chain C6-ceramide has a much lower pure transition temperature (~60°C) and a significantly weaker effect on the Lα-HII transition (ΔTh of ~-0.30°C/mol%) [1].

Evidence DimensionPure lipid phase transition temperature (Tm)
Target Compound DataC16-Ceramide (~90-93°C)
Comparator Or BaselineC6-Ceramide (~60°C)
Quantified Difference>30°C difference in phase transition temperature
ConditionsFully hydrated pure lipid dispersions measured by Differential Scanning Calorimetry (DSC)

For liposome formulation and membrane biophysics, C16-ceramide is required to accurately model the rigid, highly ordered microdomains characteristic of physiological lipid rafts.

Cell Permeability and Endogenous Signaling Fidelity

While synthetic short-chain ceramides (C2, C6) are frequently purchased for their ease of use in aqueous media, they do not accurately replicate C16-ceramide's signaling profile. Exogenous C2- and C6-ceramides readily cross cell membranes but induce atypical responses, such as NF-κB DNA-binding and rapid G1/G2 cell cycle blocks, which are artifacts of their artificial solubility. C16-ceramide, being highly hydrophobic, requires specific delivery vehicles (e.g., dodecane, BSA, or liposomes) to enter cells, but once delivered, it faithfully triggers the endogenous pro-apoptotic cascade without the off-target NF-κB activation seen with short-chain analogs [1].

Evidence DimensionExogenous aqueous cell permeability and NF-κB activation
Target Compound DataC16-Ceramide (Impermeable without vehicle; does not trigger artifactual NF-κB binding)
Comparator Or BaselineC2/C6-Ceramide (Highly permeable; induces atypical NF-κB DNA-binding)
Quantified DifferenceDistinct cellular uptake requirements and divergent downstream transcription factor activation
ConditionsIn vitro cancer cell cultures (e.g., HCT116) treated with exogenous ceramides

Researchers must procure C16-ceramide and utilize proper delivery vehicles to avoid the artifactual signaling pathways triggered by water-soluble short-chain analogs.

Chromatographic Retention and Calibration in Targeted Lipidomics

In targeted lipidomic profiling (e.g., HILIC-based LC-MS/MS), ceramides must be quantified using exact chain-length matched standards due to significant differences in retention times and ionization efficiencies. C16-ceramide and its deuterated internal standard (C16 Ceramide-d7) exhibit distinct elution profiles compared to very-long-chain species like C24-ceramide. Using a generic ceramide standard for a plasma lipidomics panel results in inaccurate quantification of the C16/C24 ratio, which is a critical clinical biomarker for conditions like COVID-19 microvascular injury and macroalbuminuria[1].

Evidence DimensionLC-MS/MS quantification accuracy and retention behavior
Target Compound DataC16-Ceramide (Requires specific C16 standard/calibration curve)
Comparator Or BaselineGeneric or mismatched ceramide standards (e.g., C24 or C18)
Quantified DifferencePrevents ionization suppression errors and retention time mismatches
ConditionsHILIC-based LC-MS/MS of human plasma extracts

Analytical laboratories must procure exact C16-ceramide standards to ensure valid calibration curves and accurate quantification of this specific endogenous lipid.

Targeted Lipidomics and Clinical Biomarker Quantification

As an exact-mass analytical standard for LC-MS/MS workflows, enabling the precise measurement of the C16/C24 ceramide ratio in plasma or tissue samples [1].

Biomimetic Liposome and Lipid Raft Formulation

Used in the construction of model lipid bilayers and liposomes where the formation of high-melting, highly ordered gel-phase microdomains is required to study membrane biophysics [2].

Mitochondrial Permeabilization Assays

Procured for ex vivo or in vitro studies of the intrinsic apoptotic pathway, specifically to model the formation of ceramide channels and subsequent cytochrome c release without the inhibitory effects of very-long-chain ceramides [3].

Sphingolipid Signaling and Cellular Stress Studies

Utilized (with appropriate hydrophobic delivery vehicles) to investigate endogenous cellular stress responses, avoiding the artifactual NF-κB activation caused by short-chain ceramide analogs [4].

Physical Description

Solid

XLogP3

12.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

537.51209500 Da

Monoisotopic Mass

537.51209500 Da

Heavy Atom Count

38

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Melting Point

94-95°C

UNII

FD38GFZ87C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-hexadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 08-15-2023
1. M. Morrow et al. “Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers” Journal ofBiophysics, Vol. 96(6) pp. 2216-2226, 20092. F. Dupuy, M. Fanani, and B. Maggio “Ceramide N-Acyl Chain Length: A Determinant of Bidimensional Transitions, Condensed Domain Morphology,and Interfacial Thickness” Langmuir, 2011, DOI: 10.1021/la105011x3. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20035. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

Explore Compound Types